molecular formula C17H12N2O10S2 B14649406 3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid CAS No. 52788-87-1

3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14649406
CAS No.: 52788-87-1
M. Wt: 468.4 g/mol
InChI Key: AJHJNEVTRUDLKJ-UHFFFAOYSA-N
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Description

3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a naphthalene ring system with hydroxy and sulfonyl substituents. It is used in various scientific research applications due to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is functionalized with hydroxy and sulfonyl groups through sulfonation and hydroxylation reactions. The intermediate product is then reacted with hydrazine to form the hydrazinyl derivative. Finally, this intermediate is coupled with benzoic acid under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove sulfonyl groups or to convert the hydrazinyl group to an amine.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique chemical properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the hydroxy and sulfonyl groups, which can form hydrogen bonds and electrostatic interactions with the target molecules. The hydrazinyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid: Unique due to its specific functional groups and structure.

    2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid: Lacks one of the sulfonyl groups, resulting in different chemical properties.

    This compound methyl ester: Contains a methyl ester group instead of the carboxylic acid, affecting its reactivity and solubility.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52788-87-1

Molecular Formula

C17H12N2O10S2

Molecular Weight

468.4 g/mol

IUPAC Name

3-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]benzoic acid

InChI

InChI=1S/C17H12N2O10S2/c20-12-7-11(30(24,25)26)5-9-6-13(31(27,28)29)15(16(21)14(9)12)19-18-10-3-1-2-8(4-10)17(22)23/h1-7,20-21H,(H,22,23)(H,24,25,26)(H,27,28,29)

InChI Key

AJHJNEVTRUDLKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)C(=O)O

Origin of Product

United States

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